2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl-

HIV-1 reverse transcriptase NNRTI enzyme inhibition

2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- (CAS 143707-83-9), also known as CHEMBL121835, is a non-nucleoside 3-aminopyridin-2(1H)-one derivative originally developed within the Merck pyridinone HIV-1 reverse transcriptase (RT) inhibitor program. The compound features a benzo[b]thiophen-2-ylmethylamino substituent at the pyridinone 3-position, distinguishing it from the clinically evaluated benzoxazole analogs L-697,639 and L-697,661.

Molecular Formula C17H18N2OS
Molecular Weight 298.4 g/mol
CAS No. 143707-83-9
Cat. No. B12781826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl-
CAS143707-83-9
Molecular FormulaC17H18N2OS
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3S2)C
InChIInChI=1S/C17H18N2OS/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20)
InChIKeyOADBKKYLMLZYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- (CAS 143707-83-9): Compound Class and Key Procurement-Relevant Characteristics


2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- (CAS 143707-83-9), also known as CHEMBL121835, is a non-nucleoside 3-aminopyridin-2(1H)-one derivative originally developed within the Merck pyridinone HIV-1 reverse transcriptase (RT) inhibitor program [1]. The compound features a benzo[b]thiophen-2-ylmethylamino substituent at the pyridinone 3-position, distinguishing it from the clinically evaluated benzoxazole analogs L-697,639 and L-697,661. Its molecular formula is C₁₇H₁₈N₂OS, with a molecular weight of 298.4 g/mol, calculated logP of 3.7–4.5, and a polar surface area of approximately 45–73 Ų [2]. The compound was evaluated for HIV-1 RT inhibition and reached a preclinical max phase, with bioactivity data curated in both BindingDB and ChEMBL [3].

NNRTI Tool Compound Benzothiophene-substituted pyridinone for HIV-1 RT inhibition and heterocyclic SAR studies
Potency Benchmark Provides moderate enzyme inhibition reference point distinct from high-potency benzoxazole leads
Lipophilicity Probe Higher computed logP than benzoxazole analogs supports permeability and CNS penetration modeling

Why Generic 2-Pyridinone NNRTIs Cannot Substitute for CAS 143707-83-9 in Quantitative Pharmacology and Resistance Profiling


Within the 2-pyridinone class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the heterocyclic substituent at the 3-amino position is a critical determinant of both enzyme inhibitory potency and the susceptibility of drug-resistant viral variants [1]. The clinically evaluated benzoxazole analogs L-697,639 (IC₅₀ ~20 nM) and L-697,661 (IC₅₀ ~545 nM in enzyme assay; 12–200 nM for 95% viral spread inhibition in MT4 cells) differ substantially in potency and resistance profile from the benzothiophene-bearing compound CAS 143707-83-9 (IC₅₀ ~500 nM in enzyme assay) [2]. Additionally, the benzothiophene ring imparts distinct physicochemical properties—higher logP and different hydrogen-bond acceptor character—that influence solubility, permeability, and off-target binding [3]. Generic substitution with a benzoxazole analog (e.g., L-697,639 or L-697,661) will not recapitulate the same pharmacological profile, making compound-specific procurement essential for SAR studies, resistance profiling, or use as a reference standard in biochemical assays.

Heterocyclic Substituent Mismatch

Benzothiophene (O replaced by S) alters NNRTI binding interactions; inhibitory profile may not transfer from benzoxazole clinical leads.

Physicochemical Shift

Higher lipophilicity and different H-bond acceptor character vs. benzoxazole comparators; solubility, permeability, and off-target binding may diverge.

Resistance Profile Unknown

Susceptibility to common RT mutations (e.g., Y181C, K103N) not publicly characterized; class-level inference may not apply directly.

Quantitative Differentiation of CAS 143707-83-9 from Closest 2-Pyridinone Analogs: Head-to-Head and Cross-Study Evidence


HIV-1 Reverse Transcriptase Enzyme Inhibition: Benzothiophene Analog vs. Benzoxazole Clinical Leads L-697,639 and L-697,661

In the recombinant HIV-1 RT RNA-directed DNA polymerase assay at pH 8.2, CAS 143707-83-9 (benzothiophene analog) exhibited an IC₅₀ of 500–501 nM [1]. By comparison, the 4,7-dimethylbenzoxazole analog L-697,639 showed an IC₅₀ of 20 nM in the same assay system—a 25-fold greater potency—while the 4,7-dichlorobenzoxazole analog L-697,661 exhibited an IC₅₀ of 545 nM [2]. This demonstrates that the benzothiophene substituent yields RT inhibitory activity comparable to the dichloro-benzoxazole analog but substantially weaker than the dimethyl-benzoxazole lead compound.

HIV-1 RT Enzyme IC₅₀
Cross-study comparable
IC₅₀ = 500 nM (target) vs. 20 nM (L-697,639)
Benzothiophene (this compound) 500 nM
L-697,639 (dimethyl-benzoxazole) 20 nM
L-697,661 (dichloro-benzoxazole) 545 nM
Supports moderate-potency NNRTI benchmarking; heterocycle O→S impact quantifiable
Recombinant HIV-1 RT RNA-directed DNA polymerase assay, pH 8.2
HIV-1 reverse transcriptase NNRTI enzyme inhibition IC50 pyridinone SAR

Lipophilicity Differentiation: Calculated logP of Benzothiophene Analog vs. Benzoxazole Comparators

CAS 143707-83-9 has a computed XLogP3-AA of 3.7 (PubChem) and an AlogP of 4.48 (ChEMBL) [1]. The benzoxazole clinical candidate L-697,639 (3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, CAS 135525-71-2) has a computed XLogP3-AA of approximately 2.4, while L-697,661 has an XLogP3-AA of approximately 3.4 [2]. The benzothiophene analog is thus 0.3–1.3 log units more lipophilic than its benzoxazole counterparts, which may translate into different membrane permeability, CNS penetration potential, and plasma protein binding characteristics.

Computed Lipophilicity
Computed property / Data to verify
XLogP3-AA = 3.7 (benzothiophene) vs. 2.4 (L-697,639)
Target compound logP 3.7–4.5
Benzoxazole comparators logP 2.4–3.4
Lipophilicity differentiation supports permeability or CNS penetration modeling
No experimental logD/logP identified; computed values only
lipophilicity logP physicochemical property drug-likeness permeability

Heterocyclic Substituent Effect: Benzothiophene vs. Benzoxazole Impact on RT Inhibition and Resistance Profile

The defining structural feature of CAS 143707-83-9 is the benzo[b]thiophen-2-ylmethylamino group at the pyridinone 3-position, replacing the benzoxazol-2-ylmethylamino group found in L-697,639 and L-697,661 [1]. This substitution replaces the benzoxazole oxygen with a sulfur atom in the fused heterocycle, altering hydrogen-bond acceptor capacity and π-stacking interactions within the NNRTI binding pocket. The resulting ~25-fold loss in enzyme inhibitory potency relative to L-697,639 (500 nM vs 20 nM) demonstrates that the benzothiophene cannot effectively recapitulate the binding interactions of the dimethyl-benzoxazole, though it maintains activity comparable to the dichloro-benzoxazole analog L-697,661 (545 nM) [2]. In the context of NNRTI resistance, the benzothiophene substituent may exhibit a distinct susceptibility pattern against common RT mutations such as Y181C and K103N, although direct resistance profiling data for this specific compound are not available in the public domain [3].

Heterocycle Substituent Effect
Class-level inference / Data to verify
~25-fold potency loss from O→S substitution (500 vs 20 nM)
Benzothiophene 500 nM IC₅₀
Dimethyl-benzoxazole 20 nM IC₅₀
Supports binding pocket steric/electronic mapping; resistance panel data lacking
No co-crystal structures or resistant-mutant data available for this analog
heterocyclic substitution structure-activity relationship NNRTI resistance benzothiophene benzoxazole

Research and Industrial Application Scenarios for CAS 143707-83-9 Based on Quantitative Differentiation Evidence


NNRTI Structure-Activity Relationship (SAR) Reference Standard for Heterocyclic Substituent Comparison

CAS 143707-83-9 can serve as a defined-potency reference compound in SAR panels comparing benzothiophene-, benzoxazole-, and other heterocycle-substituted 3-aminopyridin-2(1H)-ones. Its IC₅₀ of ~500 nM against HIV-1 RT (vs. 20 nM for L-697,639 and 545 nM for L-697,661) provides a quantifiable benchmark for the impact of O→S heteroatom substitution on enzyme inhibition [1]. Procurement at >95% purity (analytical standard grade) enables reproducible cross-study comparisons.

Physicochemical Property Probe in Pyridinone NNRTI Lipophilicity Studies

With an XLogP3-AA of 3.7–4.5, this compound is 0.3–1.3 log units more lipophilic than its benzoxazole clinical analogs, making it a suitable probe for investigating the relationship between lipophilicity and membrane permeability, metabolic stability, or CNS penetration within the 2-pyridinone chemotype [2]. Researchers can use it to calibrate in silico ADME models for the pyridinone scaffold.

Tool Compound for NNRTI Binding Pocket Tolerance Assessment

The bulkier benzothiophene substituent of CAS 143707-83-9, relative to the benzoxazole in L-697,639, allows researchers to probe the steric and electronic tolerance of the HIV-1 RT NNRTI binding pocket. Its retained activity (IC₅₀ ~500 nM) indicates that the pocket accommodates the larger thiophene-fused system, but with a measurable potency penalty of ~25-fold compared to the optimized dimethyl-benzoxazole lead [3]. This makes it useful in molecular modeling and crystallography efforts where a wider range of substituent sizes is needed to map binding site plasticity.

Analytical Reference Material for Pyridinone NNRTI Purity and Identity Testing

Given its well-defined structure (InChIKey: OADBKKYLMLZYPI-UHFFFAOYSA-N), molecular formula (C₁₇H₁₈N₂OS), and curated presence in authoritative databases including ChEMBL (CHEMBL121835), PubChem (CID 454387), and the EPA DSSTox database (DTXSID10162502), CAS 143707-83-9 is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR-based identity and purity testing within pyridinone-focused medicinal chemistry programs [4].

Application
Selection Property
Validation Focus
NNRTI SAR reference standard
Benzothiophene vs. benzoxazole heterocycle identity
Enzyme inhibition benchmark against clinical leads
Lipophilicity-activity relationship probe
Computed logP and hydrogen-bond acceptor profile
Correlation with membrane permeability or CNS penetration
Binding pocket tolerance assessment
Bulky benzothiophene steric/electronic signature
Molecular modeling and crystallography fit validation
Analytical reference material
Well-defined structure and database identity (ChEMBL, PubChem, DSSTox)
HPLC/LC-MS/NMR purity and identity confirmation
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